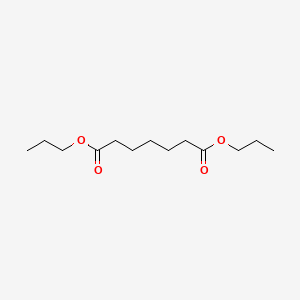
Ethenylphosphanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethenylphosphanone is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to an ethenyl group and a carbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethenylphosphanone can be synthesized through several methods. One common approach involves the reaction of ethenylphosphine with carbon monoxide under controlled conditions. This reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of high-pressure reactors to optimize the yield and efficiency of the reaction. The process may also include purification steps, such as distillation or crystallization, to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: Ethenylphosphanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert this compound to phosphine derivatives.
Substitution: The ethenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphine compounds.
Wissenschaftliche Forschungsanwendungen
Ethenylphosphanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organophosphorus compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and receptors.
Industry: this compound is utilized in the production of advanced materials, such as polymers and catalysts, due to its unique reactivity and stability.
Wirkmechanismus
The mechanism by which ethenylphosphanone exerts its effects involves interactions with various molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It can also interact with biological macromolecules, influencing their function and activity. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ethenylphosphanone can be compared with other organophosphorus compounds, such as:
Phosphine: Unlike phosphine, this compound contains an ethenyl group, which imparts different reactivity and properties.
Phosphine Oxides: this compound can be oxidized to form phosphine oxides, which have distinct chemical behaviors.
Phosphonates: These compounds have a similar phosphorus-carbon bond but differ in their functional groups and applications.
Uniqueness: this compound’s unique combination of an ethenyl group and a carbonyl group makes it a versatile compound with diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential in scientific research further highlight its significance.
Eigenschaften
CAS-Nummer |
51285-65-5 |
|---|---|
Molekularformel |
C2H3OP |
Molekulargewicht |
74.02 g/mol |
IUPAC-Name |
1-phosphorosoethene |
InChI |
InChI=1S/C2H3OP/c1-2-4-3/h2H,1H2 |
InChI-Schlüssel |
ONLFBNDNPYLPCT-UHFFFAOYSA-N |
Kanonische SMILES |
C=CP=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


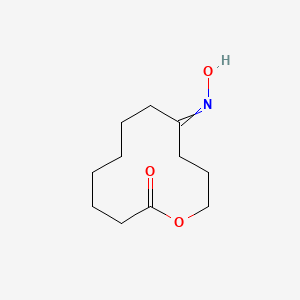
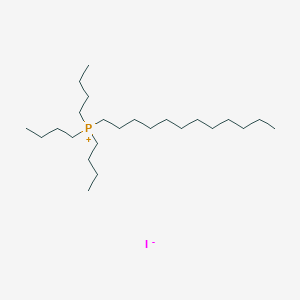
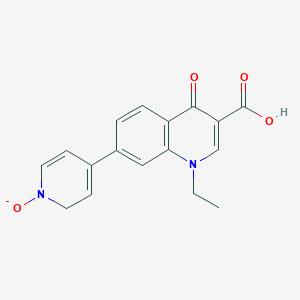

![1-[(Ethenyloxy)methyl]pyrene](/img/structure/B14666885.png)
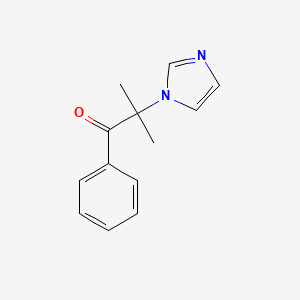

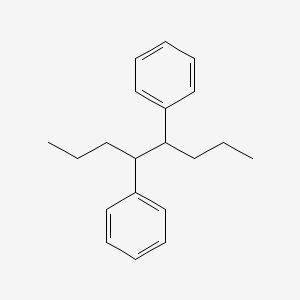


![4-[1-(2-Hydroxy-5-methylphenyl)prop-2-enyl]benzonitrile](/img/structure/B14666917.png)
phosphanium bromide](/img/structure/B14666925.png)

